(5-chloro-2-fluorophenyl)methanethiol
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Overview
Description
(5-chloro-2-fluorophenyl)methanethiol is an organic compound with the molecular formula C7H6ClFS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methanethiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-fluorophenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (5-chloro-2-fluorophenyl)methanesulfonic acid.
Reduction: Formation of (5-chloro-2-fluorophenyl)methyl sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-2-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound may also interact with specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2-fluorophenyl)methanesulfonic acid
- (5-chloro-2-fluorophenyl)methyl sulfide
- (5-chloro-2-fluorophenyl)methanamine
Uniqueness
(5-chloro-2-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the reactive thiol group
Properties
CAS No. |
1510172-41-4 |
---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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